Steric Hindrance Directly Modulates Transmetalation Rate: A Class-Level Inference
Steric encumbrance around the boron atom is a primary determinant of transmetalation rate in Suzuki-Miyaura reactions. While direct data for (4-methylcyclohexyl)boronic acid is not available, studies on arylboronic esters demonstrate that increased steric bulk can alter transmetalation rates by over 20-fold compared to unhindered analogs [1]. The 4-methyl group on the cyclohexyl ring of the target compound introduces additional steric hindrance relative to unsubstituted cyclohexylboronic acid. This class-level inference suggests a slower transmetalation rate for the target compound under comparable conditions, requiring adjustment of catalyst loading, ligand selection, or temperature [2].
| Evidence Dimension | Relative transmetalation rate (krel) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Unsubstituted arylboronic ester (comparator) vs. hindered analog: >20-fold difference [1] |
| Quantified Difference | Class-level inference: hindered boronic esters can exhibit transmetalation rates >20 times faster or slower than parent acids [1] |
| Conditions | Suzuki-Miyaura cross-coupling with palladium hydroxide dimers; stoichiometric reactions [1] |
Why This Matters
Understanding steric effects on transmetalation informs catalyst and condition optimization, directly impacting reaction yield and procurement decisions for scale-up.
- [1] Delaney, C. P., et al. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry, 89(22), 16170–16184. View Source
- [2] Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 225–229. View Source
